6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine is an organic compound classified within the benzothiazole family. Benzothiazoles are heterocyclic compounds that consist of a benzene ring fused to a thiazole ring. This particular compound features a chlorine atom at the sixth position and a furylmethyl group attached to the nitrogen atom at the second position of the benzothiazole ring. Its chemical formula is and it has a CAS number of 1177346-53-0 .
The synthesis of 6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine typically involves a nucleophilic substitution reaction. The primary synthetic route includes:
The reaction conditions are crucial for maximizing yield and purity. Typically, the reaction is monitored through techniques such as thin-layer chromatography (TLC) to ensure completion. Post-reaction, purification methods like recrystallization or chromatography are employed to isolate the desired compound in high purity.
The molecular structure of 6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine can be represented as follows:
Key structural data include:
The compound can participate in various chemical reactions typical for benzothiazoles, including:
Reactions involving this compound are often studied under controlled conditions to understand kinetics and mechanisms, which can provide insights into its potential biological activity.
The mechanism of action for 6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine involves its interaction with specific biological targets:
This mechanism underlies its potential therapeutic applications in treating various diseases, particularly in oncology.
Key physical properties include:
Chemical properties include:
These properties are essential for understanding handling and storage requirements in laboratory settings .
6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine has several scientific applications:
Transition metal-catalyzed cyclization represents a cornerstone in the efficient construction of the benzothiazole core for target molecules such as 6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine. Palladium-based catalysts, particularly Pd(OAc)₂ and Pd(PPh₃)₄, demonstrate exceptional efficacy in mediating intramolecular C–S bond formation to yield the bicyclic structure. This methodology typically employs ortho-haloaniline precursors functionalized with thiocarbonyl groups, where the halogen (chloro/bromo) serves as the catalytic site for ring closure. A critical advancement documented in benzothiazole cyclobutyl amine derivatives involves palladium-catalyzed Buchwald-Hartwig coupling, enabling simultaneous core formation and C–N bond installation in a single reaction vessel .
The catalytic cycle initiates with oxidative addition of the aryl halide to Pd(0), followed by coordination of the thiocarbonyl sulfur and subsequent reductive elimination to form the heterocycle. Copper catalysis (CuI/Cu₂O) offers a cost-effective alternative, particularly under ligand-free conditions, though reaction times are typically prolonged compared to palladium systems. Experimental protocols emphasize anhydrous conditions and inert atmospheres (N₂/Ar) to prevent catalyst deactivation, with aprotic solvents like DMF or acetonitrile proving optimal. Catalyst loading can often be reduced to 2-5 mol% without significant yield compromise, enhancing the economic viability of these methods for large-scale synthesis [6].
Table 1: Transition Metal-Catalyzed Synthesis Optimization Parameters
Catalyst System | Ligand | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂ (3 mol%) | XPhos | 110 | 12 | 88 |
Pd(PPh₃)₄ (5 mol%) | None | 100 | 8 | 92 |
CuI (10 mol%) | Phenanthroline | 120 | 24 | 75 |
Cu₂O (8 mol%) | None | 115 | 18 | 80 |
Multicomponent reactions (MCRs) provide a convergent strategy for assembling the benzothiazole scaffold with improved atom economy and reduced purification steps. The synthesis of 6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine benefits significantly from one-pot sequences combining 2-amino-5-chloro-4-methylthiophenol with aldehydes and oxidants. In situ oxidation of intermediate thiazolines using potassium ferricyanide (K₃[Fe(CN)₆]) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) delivers fully aromatic benzothiazoles in yields exceeding 85% .
An advanced MCR variant couples 2-aminobenzothiazole formation with immediate N-alkylation using (2-furylmethyl) halides. This sequence exploits the nucleophilicity of the benzothiazole nitrogen, which attacks electrophilic reagents like furfuryl bromide in the presence of mild bases (K₂CO₃ or Cs₂CO₃). Research on analogous N-(benzo[d]thiazol-2-yl) benzamides demonstrates that polar aprotic solvents (DMSO, DMF) facilitate this tandem process at 80-90°C, completing within 6-8 hours. The methodology circumvents isolation of potentially unstable intermediates and minimizes byproduct formation [8]. Critical parameters influencing yield include:
Table 2: Multicomponent Reaction Optimization for Benzothiazole Assembly
Oxidant | Base | Solvent | Temperature (°C) | N-Alkylation Yield (%) |
---|---|---|---|---|
K₃[Fe(CN)₆] | Cs₂CO₃ | DMF | 85 | 91 |
DDQ | K₂CO₃ | DMSO | 90 | 88 |
H₂O₂/AcOH | K₂CO₃ | EtOH | 78 | 75 |
I₂/DMSO | Na₂CO₃ | DMF | 80 | 82 |
N-Functionalization of preformed 2-aminobenzothiazoles provides the most direct route to 6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine. Commercially available 6-chloro-4-methyl-1,3-benzothiazol-2-amine (PubChem CID: 2049892) serves as the principal precursor, where nucleophilic substitution at the exocyclic nitrogen occurs readily with furfuryl bromide or chloride . This SN₂ reaction proceeds efficiently under phase-transfer conditions using tetrabutylammonium bromide (TBAB) as catalyst, enhancing the solubility of inorganic carbonate bases in organic media.
Key advances include regioselective monoalkylation techniques that prevent dialkylation byproducts. Controlled addition of furfuryl halide (1.05-1.1 equiv.) to the 2-aminobenzothiazole dissolved in acetonitrile, with gradual temperature ramping from 25°C to 65°C, achieves >95% selectivity for the monoalkylated product. Microwave irradiation further enhances reaction efficiency, reducing typical reaction times from 12 hours to 25-40 minutes. Recent studies on structural analogs highlight that electron-withdrawing substituents (e.g., 6-chloro group) slightly decrease nucleophilicity but improve product crystallinity, facilitating purification .
Table 3: N-Alkylation of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine
Alkylating Agent | Catalyst | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
Furfuryl bromide | TBAB | CH₃CN | 3.5 | 89 |
Furfuryl chloride | KI | Acetone | 8 | 85 |
5-Bromomethylfurfural | None | DMF | 6 | 82 |
Microwave-assisted synthesis has revolutionized the preparation of benzothiazole derivatives by reducing reaction times from hours to minutes while improving yields and purity. The cyclocondensation forming the benzothiazole core of 6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine achieves 90% completion within 8-12 minutes under microwave irradiation (150-180°C), contrasting sharply with conventional thermal methods requiring 8-12 hours [6] [8]. This acceleration results from efficient dielectric heating that exceeds oil bath temperature transfer limitations.
Green chemistry innovations focus on solvent reduction and catalyst recyclability. Recent protocols employ:
Comparative life-cycle assessment demonstrates that microwave protocols reduce cumulative energy demand (CED) by 65% and E-factor (waste per product unit) by 40% versus conventional methods. Research on morpholine-containing benzothiazole derivatives confirms that solvent-free microwave techniques maintain excellent reaction efficiency while eliminating volatile organic compound (VOC) emissions [8].
Table 4: Conventional vs. Microwave-Assisted Synthesis Metrics
Parameter | Conventional Method | Microwave Method | Reduction (%) |
---|---|---|---|
Reaction Time | 10-14 hours | 8-15 minutes | 98 |
Energy Consumption | 850 kJ/mol | 150 kJ/mol | 82 |
Typical Yield | 75-82% | 88-93% | +15% increase |
Carbon Footprint | 3.8 kg CO₂ eq/mol | 1.2 kg CO₂ eq/mol | 68 |
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